2-Phenyl-4-[(4E)-2-phenyl-4H-chromen-4-ylidene]-4,5-dihydro-1,3-oxazol-5-one
Overview
Description
2-Phenyl-4-[(4E)-2-phenyl-4H-chromen-4-ylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazolones and chromones This compound is known for its unique structural features, which include a chromone moiety and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[(4E)-2-phenyl-4H-chromen-4-ylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Chromone Derivative: The synthesis begins with the preparation of a chromone derivative.
Formation of Oxazolone Ring: The chromone derivative is then reacted with an appropriate amine and a carboxylic acid derivative to form the oxazolone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-[(4E)-2-phenyl-4H-chromen-4-ylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the chromone or oxazolone rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[(4E)-2-phenyl-4H-chromen-4-ylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: A chromone derivative with similar structural features.
3-Hydroxy-2-aryl/heteroaryl-4H-chromones: Compounds with hydroxyl groups that exhibit antimicrobial activity.
5-Oxo-2-phenyl-4-(arylsulfamoyl)sulphenyl) hydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate hybrids: Compounds with antibacterial properties.
Uniqueness
2-Phenyl-4-[(4E)-2-phenyl-4H-chromen-4-ylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a chromone moiety and an oxazolone ring, which imparts distinct chemical and biological properties. Its ability to modulate multiple biochemical pathways makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
(4E)-2-phenyl-4-(2-phenylchromen-4-ylidene)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO3/c26-24-22(25-23(28-24)17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)27-20-14-8-7-13-18(19)20/h1-15H/b22-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPWEZHONGFEBC-ZBJSNUHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\3/C(=O)OC(=N3)C4=CC=CC=C4)/C5=CC=CC=C5O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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